
3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one is 230.3 g/mol. The exact molecular structure is not provided in the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Antibacterial Agents : Compounds with amino- and hydroxy-substituted cyclic amino groups, akin to the structure of interest, have been explored for their antibacterial properties. For example, pyridonecarboxylic acids synthesized with similar structural motifs have shown significant antibacterial activity, suggesting potential for developing new antibacterial agents (Egawa et al., 1984).
- Enantioselective Synthesis : The compound's structural framework is relevant in the synthesis of bioactive molecules. Techniques involving proline-catalyzed sequential reactions have been utilized to achieve enantioselective synthesis of compounds, indicating the utility of such structures in synthesizing biologically active molecules (Jha et al., 2010).
Polymer Science Applications
- Organoelement Copolymers : The functional groups present in the compound of interest are suitable for forming copolymers. Research involving the synthesis of organoelement copolymers based on polydimethylsiloxanes and aminophosphonates demonstrates the versatility of similar functional groups in creating materials with novel properties (Milenin et al., 2018).
Synthetic Methodologies
- Peptide Coupling Reagent : Organophosphorus compounds structurally related to the compound have been employed as efficient coupling reagents for peptide synthesis. This showcases the compound's potential utility in facilitating bond formation between amino acid residues (Fan et al., 1996).
- Modification of Hydrogels : The amino functional groups are key in modifying hydrogels through condensation reactions, suggesting applications in material science for developing modified polymers with enhanced properties (Aly & El-Mohdy, 2015).
Mecanismo De Acción
3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one acts as a highly potent and selective dopamine reuptake inhibitor. This suggests that it may have potential applications in research fields related to the dopaminergic system.
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-3-15-9-7-13(11(14)5-6-12)8-10(9)16-4-2/h9-10H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEPICUEQVYWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



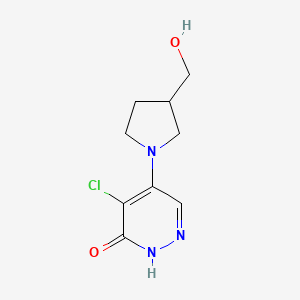
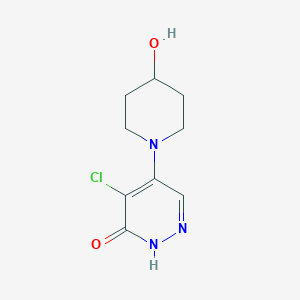

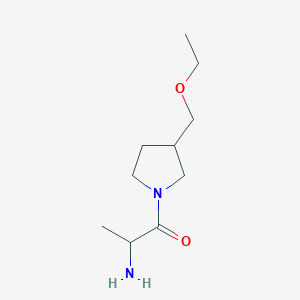

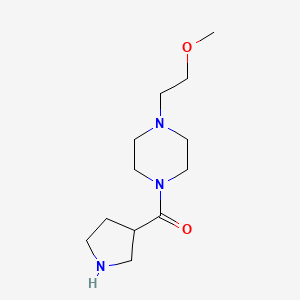
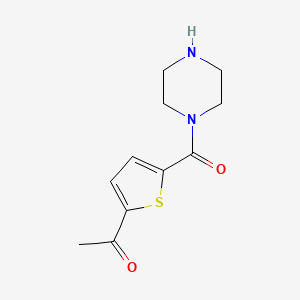
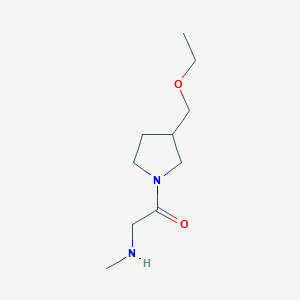


![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B1478195.png)


